molecular formula C13H8F4 B2576595 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl CAS No. 1032506-93-6

4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B2576595
CAS No.: 1032506-93-6
M. Wt: 240.201
InChI Key: FGWNYRVOPRAMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
  • 4-(Trifluoromethyl)phenol
  • Trifluoromethoxybenzene

Comparison: 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluoro and trifluoromethyl groups on a biphenyl scaffold. This structural arrangement imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .

Properties

IUPAC Name

1-fluoro-4-phenyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNYRVOPRAMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.